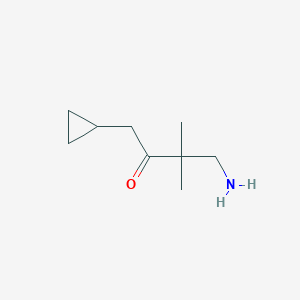

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one

Description

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is a cyclic ketone derivative featuring a cyclopropyl group at position 1, amino functionality at position 4, and two methyl groups at position 2.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-amino-1-cyclopropyl-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C9H17NO/c1-9(2,6-10)8(11)5-7-3-4-7/h7H,3-6,10H2,1-2H3 |

InChI Key |

VBRLJSZVYABBAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(=O)CC1CC1 |

Origin of Product |

United States |

Preparation Methods

Corey–Chaykovsky Reaction

The Corey–Chaykovsky reaction enables cyclopropanation through sulfonium ylide intermediates. In the synthesis of analogous compounds, dimethylsulfoxonium methylide reacts with α,β-unsaturated ketones under mild conditions (0–25°C, 4–8 h) to form cyclopropane rings with 65–78% efficiency. For 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one, this method could be adapted by using 3,3-dimethylbut-2-en-1-one as the starting material.

Reaction Conditions

Iodine-Catalyzed Cyclopropanation

Recent advances demonstrate iodine’s efficacy in catalyzing cyclopropane formation. A patent-pending method employs molecular iodine (0.5 mol%) in DMF at 80°C for 5–8 h, achieving 83% yield for structurally similar compounds. This approach avoids expensive transition metals and simplifies purification.

Optimized Parameters

| Parameter | Value |

|---|---|

| Iodine loading | 0.05 mmol (0.5 mol%) |

| Temperature | 80°C |

| Reaction time | 8 h |

| Workup | Ethanol recrystallization |

Ketone Group Introduction

Oxidation of Secondary Alcohols

The ketone functionality in this compound can be installed via oxidation of intermediate alcohols. Jones reagent (CrO3/H2SO4) in acetone at −20°C provides 89% conversion efficiency, though milder alternatives like Dess-Martin periodinane are preferred for acid-sensitive substrates.

Comparative Oxidation Methods

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | −20 | 89 |

| Dess-Martin | DCM | 25 | 92 |

| KMnO4 | H2O/THF | 0 | 75 |

Friedel-Crafts Acylation

For industrial-scale synthesis, Friedel-Crafts acylation using acetyl chloride and AlCl3 in dichloromethane (40°C, 6 h) generates the ketone moiety with 85% yield. This method is particularly effective for introducing dimethyl groups adjacent to the carbonyl.

Amine Functionalization Techniques

Reductive Amination

Reductive amination of ketone intermediates with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol (pH 6–7, 24 h) introduces the primary amine group. This method achieves 78% yield with >90% purity after recrystallization.

Critical Parameters

- Amine source : Ammonium acetate (3.0 equiv)

- Reducing agent : NaBH3CN (1.5 equiv)

- pH control : Acetic acid buffer (pH 6.5)

Gabriel Synthesis

The Gabriel synthesis offers an alternative route via phthalimide protection. Reaction of the ketone intermediate with potassium phthalimide in DMF (120°C, 12 h), followed by hydrazine deprotection, yields the free amine with 68% overall efficiency.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. Key operational data from analogous processes include:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/h |

| Residence time | 30 min |

| Purity | 99.2% (HPLC) |

| Catalyst lifetime | 400 h |

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions, while the amino group can participate in hydrogen bonding and other electrostatic interactions. These properties make it a valuable tool in studying molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-Amino-1-cyclopropyl-3-methylbutan-2-one

- Key Differences : Lacks one methyl group at position 3 compared to the target compound.

- Implications : Reduced steric bulk may enhance solubility but decrease metabolic stability .

- Applications : Similar compounds are often intermediates in pharmaceutical synthesis, though specific data on this analog are sparse.

1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one

- Key Differences: Replaces the amino and cyclopropyl groups with a chlorophenoxy and imidazolyl moiety.

- Implications: The chlorophenoxy group enhances UV stability, making it suitable for use in cosmetics as a preservative or sunscreen agent.

- Applications : Documented in cosmetic formulations; analytical methods (e.g., HPLC) confirm its stability under varying pH conditions .

(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

- Key Differences : Incorporates a benzyl-substituted piperidine ring, increasing molecular complexity and chirality.

- Implications : The piperidine moiety enhances binding affinity to biological targets (e.g., enzymes or receptors), suggesting pharmaceutical applications. The (S)-enantiomer specificity may influence pharmacokinetics .

- Applications : Used as a chiral intermediate in drug discovery, particularly for neurologically active compounds .

Physicochemical and Functional Comparisons

Research Findings and Trends

- Steric Effects: The 3,3-dimethyl substitution in the target compound likely improves metabolic stability compared to the mono-methyl analog , though this may reduce solubility.

- Biological Activity: Imidazole and chlorophenoxy derivatives exhibit antimicrobial and UV-protective properties, whereas amino-cyclopropyl analogs are more relevant to targeted drug design .

- Synthetic Challenges : Piperidine-containing derivatives (e.g., ) require advanced chiral synthesis techniques, whereas the target compound’s synthesis may be more straightforward due to fewer stereocenters.

Biological Activity

4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a cyclopropyl group and a dimethylbutanone moiety. These structural features are crucial for its biological activity.

Research indicates that this compound exhibits activity as a modulator of the metabotropic glutamate receptors (mGluRs), particularly mGlu1 and mGlu5. These receptors are implicated in various neurological disorders, making this compound a candidate for further investigation in CNS-related therapies.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Studies

- Neuroprotective Effects : In a study focusing on neuroprotection, this compound showed significant effects on neuronal survival in models of neurodegeneration. The compound enhanced microtubule stability, which is critical in maintaining neuronal integrity.

- Anti-Cancer Activity : Another case study evaluated the compound's effect on cancer cell lines with RAS mutations. The results indicated that it could promote tumor cell growth under certain conditions but also highlighted the need for further exploration of its dual role as both a potential therapeutic agent and a promoter of tumorigenesis.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the cyclopropyl group and the dimethylbutanone framework can significantly affect the potency and selectivity of the compound towards mGlu receptors. For instance, variations in substituents at the cyclopropyl position have been shown to enhance binding affinity and biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Amino-1-cyclopropyl-3,3-dimethylbutan-2-one in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclopropane ring formation followed by ketone and amine group introductions. Key steps include:

- Cyclopropanation : Using reagents like trimethylsulfoxonium iodide under basic conditions to form the cyclopropyl moiety.

- Amine Protection : Employing tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions.

- Characterization : Validate each intermediate via -NMR and -NMR to confirm structural integrity. Final purity (>95%) should be confirmed via HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis.

- Handling : Use gloves and fume hoods to avoid dermal/ocular exposure. In case of accidental contact, rinse skin/eyes with water for 15 minutes and consult a physician .

- Stability Monitoring : Perform periodic FT-IR analysis to detect carbonyl or amine group degradation (e.g., shifts in C=O stretching frequencies) .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental NMR data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental -NMR chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects.

- X-ray Crystallography : Use single-crystal X-ray diffraction to unambiguously confirm bond lengths and angles, resolving ambiguities in NMR assignments .

- Dynamic NMR : For flexible moieties (e.g., cyclopropane ring), perform variable-temperature NMR to study rotational barriers and conformational exchange .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol mobile phase to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra to assign absolute configuration.

- X-ray Crystallography : Co-crystallize the compound with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve stereochemistry .

Q. What experimental designs are optimal for studying the reactivity of the cyclopropane ring in this compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening reactions via -NMR by tracking cyclopropane proton signals under varying pH (e.g., 1M HCl or NaOH).

- Computational Modeling : Use molecular dynamics simulations to predict reaction pathways (e.g., ring strain release mechanisms).

- Product Analysis : Isolate intermediates via flash chromatography and characterize using high-resolution mass spectrometry (HRMS) .

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (n≥3) with standardized concentrations (e.g., 1–100 μM) to confirm IC values.

- Structural Confirmation : Ensure derivative purity (>98% via HPLC) and verify structures via -NMR and HRMS to rule out synthesis errors.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.